(S)-N-Desmethyl citalopram ((S)-DCIT) is the primary N-demethylated metabolite of the antidepressant citalopram, formed via sequential enzymatic removal of methyl groups. The biotransformation initiates with CYP-mediated oxidation of the tertiary amine group of citalopram, yielding (S)-DCIT as an intermediate. Subsequent N-demethylation of (S)-DCIT generates (S)-didesmethylcitalopram ((S)-DDCT), primarily catalyzed by CYP2D6 [1] [10]. This two-step pathway exhibits enantioselectivity, with the (S)-enantiomer of citalopram metabolized faster than its (R)-counterpart by CYP2C19, leading to differential accumulation of (S)-DCIT [10].
Key kinetic parameters of this process are summarized below:
Table 1: Kinetic Parameters of Citalopram Demethylation in Human Liver Microsomes
Substrate | Metabolite | Km (μM) | Vmax (pmol/min/mg) | Catalyzing Enzyme |
---|---|---|---|---|
(S)-Citalopram | (S)-DCIT | 98.5 ± 12.3 | 243 ± 18 | CYP2C19, CYP3A4 |
(S)-DCIT | (S)-DDCT | 152 ± 22 | 87 ± 7 | CYP2D6 |
(R)-Citalopram | (R)-DCIT | 115 ± 15 | 198 ± 15 | CYP3A4 |
Data derived from in vitro microsomal studies [4] [10].
Recent studies have identified additional oxidative pathways involving CYP3A4-mediated formation of 3-hydroxycitalopram and 3-oxocitalopram, though these minor metabolites constitute <5% of total biotransformation products [8]. The intrinsic clearance (CLint) of (S)-citalopram to (S)-DCIT is 2.47 μL/min/mg, significantly higher than that of (R)-citalopram (1.72 μL/min/mg), confirming preferential metabolism of the pharmacologically active (S)-enantiomer [4] [10].
CYP2C19 governs the stereoselective activation of citalopram to (S)-DCIT, while CYP3A4 contributes to non-selective N-demethylation. Genetic polymorphisms in CYP2C19 critically influence metabolic efficiency:
Table 2: Impact of CYP Genotypes on (S)-DCIT Pharmacokinetics
Genotype | (S)-Citalopram AUC0-∞ (ng·h/mL) | (S)-DCIT Formation Rate | Metabolic Ratio (DCIT/CIT) |
---|---|---|---|
CYP2C19 EM | 245 ± 98 | 100% (Reference) | 0.37 ± 0.08 |
CYP2C19 PM | 672 ± 204* | 60% ↓* | 0.21 ± 0.05* |
CYP2C1917 Carrier | 159 ± 67* | 130% ↑* | 0.49 ± 0.12* |
**p < 0.05 vs. EMs; data from clinical pharmacokinetic studies [9] [10].
CYP3A4 compensates for deficient CYP2C19 activity, particularly in PMs, where it catalyzes >70% of residual (S)-DCIT formation [4]. In vitro studies using chemical inhibitors show:
Drug-drug-gene interactions (DDGIs) amplify these effects: concomitant use of CYP2C19 inhibitors (e.g., fluconazole) in PMs increases (S)-citalopram AUC by 4.38-fold, severely impairing (S)-DCIT production [9].
Significant interspecies differences in (S)-DCIT kinetics necessitate cautious extrapolation of preclinical data:
Table 3: Comparative Pharmacokinetics of (S)-DCIT Across Species
Parameter | Human | Rat | Mouse |
---|---|---|---|
t1/2 (h) | 59 ± 14 | 8.5 ± 2.3 | 6.2 ± 1.8 |
CL/F (L/h/kg) | 0.32 ± 0.08 | 2.8 ± 0.6 | 4.1 ± 1.2 |
Vd (L/kg) | 14 ± 3 | 12 ± 2 | 9.5 ± 1.5 |
Metabolic Ratio (DCIT/CIT) | 0.37 ± 0.08 | 0.95 ± 0.2 | 1.2 ± 0.3 |
Data compiled from in vivo studies [5] [7] [10].
Humanized mouse models expressing CYP2C19 partially recapitulate human metabolism, showing (S)-DCIT exposure intermediate between wild-type mice and humans (AUC: 480 vs. 320 and 680 ng·h/mL, respectively) [10]. This highlights the indispensability of human clinical data for pharmacokinetic predictions. Notably, CYP2C19 PM humans exhibit kinetics resembling rodent models – with extended citalopram half-life (95 hours) and negligible (S)-DCIT formation – underscoring the enzyme’s pivotal role [10].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0